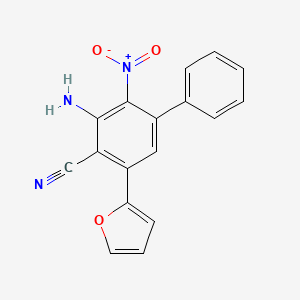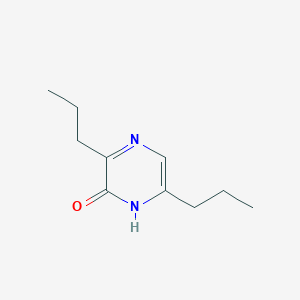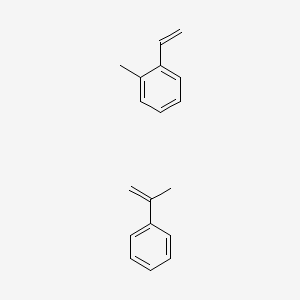
Poly(vinyltoluene-co-alpha-methylstyrene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(vinyltoluene-co-alpha-methylstyrene) is a copolymer composed of vinyltoluene and alpha-methylstyrene monomers. This compound is known for its unique properties, making it useful in various industrial applications. It is often used as an adhesive, paint, and lacquer additive due to its compatibility with other polymers such as acrylic, styrene, butadiene, and rosin .
Métodos De Preparación
The synthesis of poly(vinyltoluene-co-alpha-methylstyrene) typically involves free-radical polymerization. This process can be carried out using various initiators and solvents under controlled conditions to achieve the desired molecular weight and composition. Industrial production methods often involve bulk polymerization, where the monomers are polymerized in the absence of solvents, leading to high-purity products .
Análisis De Reacciones Químicas
Poly(vinyltoluene-co-alpha-methylstyrene) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The copolymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions
Aplicaciones Científicas De Investigación
Poly(vinyltoluene-co-alpha-methylstyrene) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in polymer chemistry studies to understand copolymerization mechanisms and kinetics.
Biology: The compound is used in the development of biomedical devices and drug delivery systems due to its biocompatibility.
Medicine: It is explored for use in medical adhesives and coatings for medical devices.
Industry: The copolymer is used in the production of high-performance adhesives, coatings, and sealants
Mecanismo De Acción
The mechanism of action of poly(vinyltoluene-co-alpha-methylstyrene) involves its interaction with various molecular targets and pathways. The copolymer’s effects are primarily due to its ability to form strong adhesive bonds and its compatibility with other polymers. The molecular targets include surface functional groups on substrates, which interact with the copolymer chains to form stable bonds .
Comparación Con Compuestos Similares
Poly(vinyltoluene-co-alpha-methylstyrene) is unique compared to other similar compounds due to its specific monomer composition and resulting properties. Similar compounds include:
Poly(alpha-methylstyrene): Known for its high thermal stability and rigidity.
Poly(vinyltoluene): Used for its excellent adhesive properties and compatibility with various polymers.
Poly(styrene-co-alpha-methylstyrene): Combines the properties of styrene and alpha-methylstyrene, offering a balance of flexibility and thermal stability
Poly(vinyltoluene-co-alpha-methylstyrene) stands out due to its balanced properties, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
111019-00-2 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-ethenyl-2-methylbenzene;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/2C9H10/c1-8(2)9-6-4-3-5-7-9;1-3-9-7-5-4-6-8(9)2/h2*3-7H,1H2,2H3 |
Clave InChI |
OSBCHXNIHVRZCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=C.CC(=C)C1=CC=CC=C1 |
Números CAS relacionados |
9017-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)-1-(4-methoxyphenyl)propyl]azaniumchloride](/img/structure/B13790237.png)
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
![(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
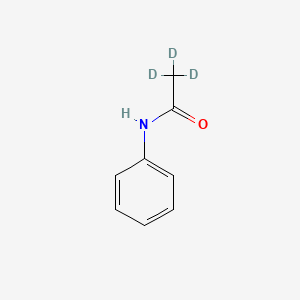
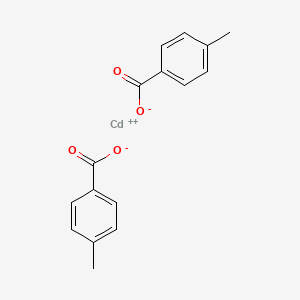
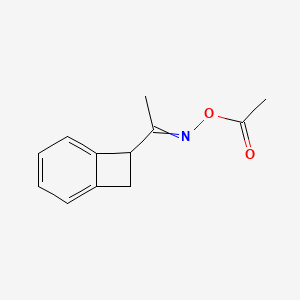
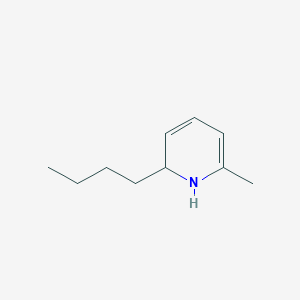
![(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid](/img/structure/B13790292.png)
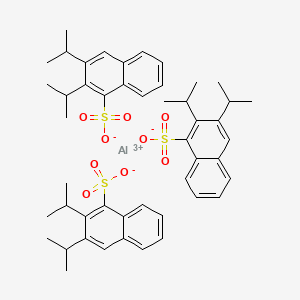
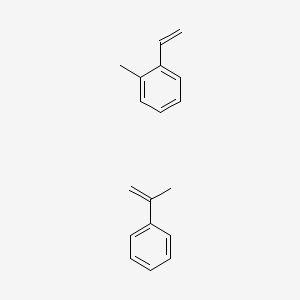
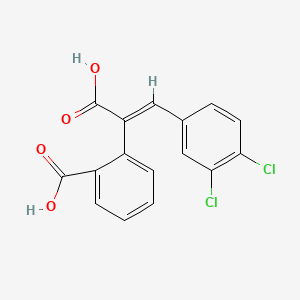
![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)
